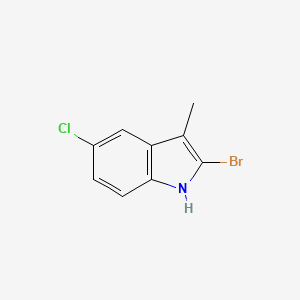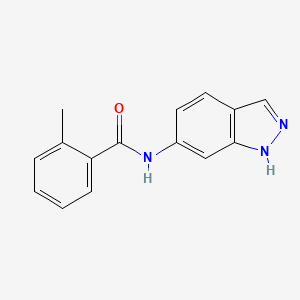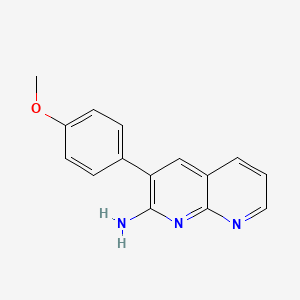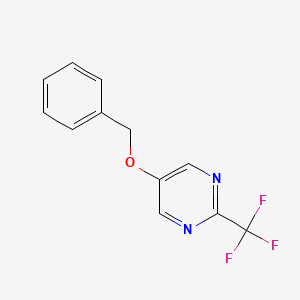![molecular formula C15H21NO2 B11864692 Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)
Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a methoxy group, a methyl group, and a spiro linkage between a cyclopentane ring and an isoquinoline moiety. The spiro linkage imparts significant rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a methoxy-substituted cyclopentanone with a methyl-substituted isoquinoline derivative can yield the desired spiro compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The exact methods would depend on the specific requirements of the application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The isoquinoline moiety can be reduced to form a tetrahydroisoquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the isoquinoline moiety can produce a tetrahydroisoquinoline derivative.
Aplicaciones Científicas De Investigación
Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol has several scientific research applications:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive isoquinoline alkaloids.
Mecanismo De Acción
The mechanism of action of Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol involves its interaction with specific molecular targets. The methoxy and methyl groups, along with the spiro linkage, contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene-1,2-diol, 2,3-dihydro-, cis-: This compound shares a similar dihydro structure but lacks the spiro linkage and methoxy group.
6-Methoxy-2,3-dihydro-1H-inden-5-yl derivatives: These compounds have a similar methoxy substitution but differ in the core structure and functional groups.
Uniqueness
Cis-6’-methoxy-2’-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinolin]-3-ol is unique due to its spirocyclic structure, which imparts significant rigidity and distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
(1'R,4R)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol |
InChI |
InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15+/m1/s1 |
Clave InChI |
WQPABJNOOXVNSE-DOMZBBRYSA-N |
SMILES isomérico |
CN1CC2=C(C=C(C=C2)OC)[C@@]3(C1)CC[C@H](C3)O |
SMILES canónico |
CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone](/img/structure/B11864610.png)












![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
